molecular formula C18H14FNO2S B2676295 Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate CAS No. 900019-70-7

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2676295
CAS No.: 900019-70-7
M. Wt: 327.37
InChI Key: RDYBFVSCCCZGJV-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is a thiazole-based compound characterized by a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 4, a phenyl group at position 2, and an acetate ester moiety at position 3. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules. The compound is synthesized via multi-step organic reactions, likely involving cyclocondensation of thiourea derivatives with α-haloketones or via thia-Michael additions, as inferred from analogous syntheses in the literature . Its commercial availability (e.g., AK Scientific catalog) suggests utility in medicinal chemistry or materials science research .

Properties

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYBFVSCCCZGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with thiourea and a suitable α-haloketone can lead to the formation of the thiazole ring. Subsequent esterification with methanol yields the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

Structure and Characteristics

The compound features a thiazole ring substituted with a fluorophenyl moiety, which is significant for its biological activity. The presence of the methyl ester group enhances its solubility and reactivity. Key chemical properties include:

  • Molecular Weight : 327.4 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 5
  • Topological Polar Surface Area : 67.4 Ų

Anticancer Activity

Recent studies have indicated that methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate exhibits significant anticancer properties. Research published in various journals highlights its potential as a lead compound in the development of novel anticancer agents.

Case Study: In Vitro Anticancer Activity

In a study conducted by researchers at the National Research Centre, compounds structurally related to this compound were tested against several cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation effectively, suggesting that modifications to the thiazole ring can enhance their potency against specific cancer types .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for further investigation in pharmaceutical formulations aimed at treating infections.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activities of several thiazole derivatives, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Organic Electronics

This compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: OLED Performance

Research conducted by a team at the University of Malaya investigated the use of thiazole derivatives in OLEDs. The incorporation of this compound into device architectures demonstrated enhanced light emission efficiency compared to conventional materials .

Table 2: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer AgentInhibits cancer cell proliferation
Antimicrobial AgentEffective against Gram-positive and Gram-negative bacteria
Material ScienceOrganic ElectronicsEnhanced performance in OLEDs

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The presence of the fluorophenyl and phenyl groups allows for interactions with various enzymes or receptors, potentially inhibiting or activating biological pathways. The thiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of 1,3-thiazole derivatives. Key structural analogs include:

  • Compound 9b (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.
  • Compound 4 (): 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ().

Substituent Effects :

  • Heterocyclic Extensions : Unlike analogs with triazole or pyrazole rings (e.g., Compound 4 ), the target compound lacks fused heterocycles, which may reduce steric hindrance and improve solubility .
Physical and Spectral Properties
Compound Melting Point (°C) Key IR Bands (cm⁻¹) Notable NMR Shifts (¹H/¹³C) Reference
Target Compound Not reported Ester C=O (~1740) Thiazole C-H: δ ~7.5–8.5 ppm
Compound 9b 218–220 Amide N-H (~3300) Acetamide CH₃: δ 2.1 ppm (s)
Compound 9c (4-Br-Ph) 225–227 C-Br (~600) Aromatic H: δ 7.8–8.2 ppm
Compound 4 Not reported Triazole C=N (~1600) Fluorophenyl F: δ -115 ppm (¹⁹F)
  • Melting Points : Halogenated analogs (e.g., 9c ) exhibit higher melting points due to increased molecular symmetry and stronger intermolecular forces .
  • Spectral Data : The target compound’s ester carbonyl IR band (~1740 cm⁻¹) distinguishes it from amide-containing analogs (e.g., 9b , ~3300 cm⁻¹ for N-H) .

Biological Activity

Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate (CAS Number: 900019-70-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H14FNO2SC_{18}H_{14}FNO_2S with a molecular weight of 327.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens.

Anticancer Activity

Thiazole-containing compounds are recognized for their anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.

Case Studies

  • Cytotoxicity Assessment :
    • A study reported that thiazole derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The presence of electron-withdrawing groups like fluorine enhances the anticancer activity .
    • For example, a related compound demonstrated an IC50 value of 1.61±1.92μg/mL1.61\pm 1.92\,\mu g/mL against certain cancer cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves interaction with specific proteins or pathways associated with cancer cell survival and proliferation. Molecular dynamics simulations have shown that certain derivatives interact primarily through hydrophobic contacts with target proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

Structural FeatureContribution to Activity
Thiazole RingEssential for cytotoxic activity
Fluorine SubstitutionEnhances potency against cancer cells
Methyl Group on Phenyl RingIncreases overall biological activity

Q & A

Basic: What synthetic methodologies are recommended for Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via cyclocondensation of thioamide intermediates with α-bromoacetate derivatives. Key steps include:

  • Thiazole core formation : React 4-(4-fluorophenyl)-2-phenylthiazole precursors with methyl bromoacetate under reflux in anhydrous acetonitrile. Catalytic amounts of triethylamine (0.1–0.3 eq) enhance yield by neutralizing HBr byproducts .
  • Optimization : Control temperature (70–80°C) to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 3:1) and purify via flash chromatography (silica gel, gradient elution). Yield improvements (>75%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of thioamide to bromoester) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals include the methyl ester (δ ~3.7 ppm for 1H^1H, δ ~52 ppm for 13C^{13}C) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • X-ray crystallography : Resolve absolute configuration and assess intermolecular interactions (e.g., π-π stacking of phenyl rings). Crystallize from ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ at m/z 367.0842 for C19_{19}H15_{15}FNO2_2S) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation : Compare experimental 1H^1H-NMR coupling constants with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to confirm thiazole ring conformation .
  • Heteronuclear correlation (HSQC/HMBC) : Assign ambiguous signals by mapping 13C^{13}C-1H^1H long-range couplings, particularly for overlapping aromatic protons .
  • Dynamic NMR : Investigate rotational barriers of ester groups at variable temperatures (e.g., 25–60°C) if signal splitting suggests hindered rotation .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Byproduct identification : Common byproducts include hydrolyzed esters (due to moisture) or dimerized thiazoles. Use LC-MS to track degradation pathways .
  • Inert conditions : Conduct reactions under N2_2 with molecular sieves (3Å) to prevent ester hydrolysis.
  • Selective quenching : Add ice-cold NaHCO3_3 after reaction completion to neutralize residual HBr without decomposing the product .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash chromatography : Use silica gel with a hexane:ethyl acetate gradient (4:1 to 2:1) to separate ester derivatives from polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/pentane) to enhance crystal purity (>98% by HPLC) .

Advanced: How can the compound’s stability under different storage conditions be evaluated?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life. Store at -20°C in amber vials with desiccants for long-term stability .

Advanced: What computational methods predict the compound’s biological activity?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2 or kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous thiazole derivatives to prioritize synthetic targets .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification .
  • Waste disposal : Collect organic residues in halogenated waste containers. Neutralize acidic byproducts with CaCO3_3 before disposal .

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